1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-methylbenzyl)-1H-pyrazol-5-ol
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Overview
Description
1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-methylbenzyl)-1H-pyrazol-5-ol is a complex organic compound that features a benzimidazole ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-methylbenzyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of Pyrazole Ring: The pyrazole ring is often formed by reacting hydrazines with 1,3-diketones under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-methylbenzyl)-1H-pyrazol-5-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: Hydrogen gas (H₂) with Pd/C
Substitution Reagents: SOCl₂, PCl₅
Major Products
The major products formed from these reactions include various substituted benzimidazole and pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-methylbenzyl)-1H-pyrazol-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use in developing drugs for treating parasitic infections and certain cancers.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-methylbenzyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in DNA replication and repair, such as topoisomerases.
Pathways: Inhibition of enzyme activity leads to disruption of DNA synthesis, resulting in cell death, particularly in rapidly dividing cells like cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole-2-yl derivatives: Known for their antimicrobial and anticancer activities.
1H-pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic properties.
Uniqueness
1-(1H-benzimidazol-2-yl)-3-methyl-4-(2-methylbenzyl)-1H-pyrazol-5-ol is unique due to its dual ring structure, which combines the biological activities of both benzimidazole and pyrazole moieties. This dual functionality enhances its potential as a versatile pharmacophore in drug design.
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-4-[(2-methylphenyl)methyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H18N4O/c1-12-7-3-4-8-14(12)11-15-13(2)22-23(18(15)24)19-20-16-9-5-6-10-17(16)21-19/h3-10,22H,11H2,1-2H3,(H,20,21) |
InChI Key |
INITZFDOWISFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(NN(C2=O)C3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
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